Product packaging for Hevein(Cat. No.:CAS No. 137295-60-4)

Hevein

Cat. No.: B150373
CAS No.: 137295-60-4
M. Wt: 4727 g/mol
InChI Key: WKMZPSWMEXVKKG-XITFREQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hevein is a 43-amino acid, cationic antimicrobial peptide (AMP) originally isolated from the latex of the rubber tree, Hevea brasiliensis . With a molecular weight of approximately 4.7 kDa, it is stabilized by four disulfide bonds, which confer a compact structure consisting of a series of beta-sheets and alpha-helices . Its primary mechanism of action involves a conserved chitin-binding domain that allows it to interact specifically with chitin, a key structural polysaccharide found in fungal cell walls and insect exoskeletons . This binding is mediated through interactions with aromatic side chains in its binding pocket, particularly tryptophan residues, facilitating CH–π stacking and van der Waals interactions with N-acetyl-D-glucosamine (GlcNAc) oligomers . In research, this compound serves as a model protein for studying protein-carbohydrate interactions and the innate defense mechanisms of plants . Its specific binding to chito-oligosaccharides makes it a valuable tool for glycobiology research, including the investigation of lectin–ligand docking processes using molecular dynamics simulations . Furthermore, its antifungal properties are of significant interest for agricultural biotechnology, as this compound-like peptides can inhibit spore germination in plant pathogenic fungi and have been shown to sensitize fungi to commercial fungicides like tebuconazole, suggesting potential for integrated disease management . This compound is also an important subject of study in immunology and allergology, as it is a major IgE-binding allergen (Hev b 6.02) associated with natural rubber latex allergy . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C188H282N60O68S8 B150373 Hevein CAS No. 137295-60-4

Properties

CAS No.

137295-60-4

Molecular Formula

C188H282N60O68S8

Molecular Weight

4727 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-[2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]oxy-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]butanedioic acid

InChI

InChI=1S/C188H282N60O68S8/c1-82(2)48-105(224-169(296)111(54-135(197)259)229-170(297)114(57-138(200)262)231-182(309)130-26-17-47-248(130)186(313)128(80-324)245-165(292)106(49-83(3)4)223-158(285)97(22-11-13-43-189)214-140(264)65-207-139(263)64-208-150(277)84(5)213-156(283)100(32-37-131(193)255)219-157(284)98(24-15-45-204-188(201)202)215-141(265)66-210-154(281)121(73-317)238-163(290)101(33-38-132(194)256)217-151(278)93(191)31-41-143(267)268)164(291)240-127(79-323)181(308)244-125(77-321)179(306)236-118(70-250)175(302)221-102(34-39-133(195)257)160(287)226-108(51-87-61-205-95-20-9-7-18-91(87)95)153(280)209-67-142(266)216-109(52-88-62-206-96-21-10-8-19-92(88)96)167(294)239-122(74-318)155(282)211-68-148(276)316-147(275)42-36-104(220-173(300)116(59-145(271)272)233-184(311)149(85(6)253)246-152(279)94(192)69-249)161(288)225-107(50-86-27-29-90(254)30-28-86)166(293)241-126(78-322)180(307)237-120(72-252)185(312)247-46-16-25-129(247)183(310)232-115(58-144(269)270)174(301)227-110(53-89-63-203-81-212-89)168(295)228-112(55-136(198)260)171(298)243-124(76-320)178(305)222-103(35-40-134(196)258)162(289)235-119(71-251)176(303)230-113(56-137(199)261)172(299)242-123(75-319)177(304)218-99(23-12-14-44-190)159(286)234-117(187(314)315)60-146(273)274/h7-10,18-21,27-30,61-63,81-85,89,93-94,97-130,149,205-206,249-254,317-324H,11-17,22-26,31-60,64-80,189-192H2,1-6H3,(H2,193,255)(H2,194,256)(H2,195,257)(H2,196,258)(H2,197,259)(H2,198,260)(H2,199,261)(H2,200,262)(H,207,263)(H,208,277)(H,209,280)(H,210,281)(H,211,282)(H,213,283)(H,214,264)(H,215,265)(H,216,266)(H,217,278)(H,218,304)(H,219,284)(H,220,300)(H,221,302)(H,222,305)(H,223,285)(H,224,296)(H,225,288)(H,226,287)(H,227,301)(H,228,295)(H,229,297)(H,230,303)(H,231,309)(H,232,310)(H,233,311)(H,234,286)(H,235,289)(H,236,306)(H,237,307)(H,238,290)(H,239,294)(H,240,291)(H,241,293)(H,242,299)(H,243,298)(H,244,308)(H,245,292)(H,246,279)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,314,315)(H4,201,202,204)/t84-,85+,89?,93-,94-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,149-/m0/s1

InChI Key

WKMZPSWMEXVKKG-XITFREQTSA-N

SMILES

CC(C)CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CS)C(=O)NCC(=O)OC(=O)CCC(C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)NC(CC8C=NC=N8)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)OC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8C=NC=N8)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CS)C(=O)NCC(=O)OC(=O)CCC(C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)NC(CC8C=NC=N8)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

Synonyms

Hev b 6.02 allergen
hevein

Origin of Product

United States

Molecular Architecture and Structural Determinants of Hevein Function

Primary Sequence Analysis and Cysteine Motif Conservation

Hevein is a relatively short peptide, typically consisting of 43 amino acids. pnas.orgmdpi.comnih.gov Its primary sequence is notable for being rich in both cysteine and glycine (B1666218) residues. pnas.orgmdpi.comfrontiersin.orgnih.gov A defining feature of this compound and this compound-like peptides is the presence of a conserved cysteine motif. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net this compound itself contains eight cysteine residues. mdpi.comnih.govnih.gov These cysteine residues are arranged in a specific pattern, which is crucial for forming the disulfide bonds that dictate the protein's stable structure. mdpi.commdpi.comresearchgate.net The prototypic 8-Cys heveins, including this compound, have a cysteine motif arranged as CX₈CX₄CCX₆CX₆CX₅CX₃C, where C represents a cysteine residue and X represents any other amino acid, with a characteristic tandemly connecting cysteine motif (CC) at the third and fourth positions. mdpi.comfrontiersin.org

This compound-like peptides are classified into subfamilies based on the number of cysteine residues they contain, including 6C-, 8C-, and 10C-hevein-like peptides. msu.rumdpi.comfrontiersin.orgmdpi.comfrontiersin.org While they share a common structural core, the specific cysteine arrangement and disulfide connectivity can vary among these subfamilies. mdpi.comfrontiersin.orgntu.edu.sg

Three-Dimensional Structural Features: Cystine Knot and Fold Topology

The three-dimensional structure of this compound is highly compact and stabilized by its disulfide bonds, adopting a fold characterized by a cystine knot motif. mdpi.comnih.govfrontiersin.orgntu.edu.sg This knot is a common structural feature found in various cysteine-rich peptides across different phyla, including animals, plants, and fungi, and is particularly prevalent in venom peptides. ntu.edu.sgdiva-portal.org

The cystine knot in this compound is formed by a specific arrangement of disulfide bonds where two disulfide bonds and the polypeptide segments connecting them form a ring, and a third disulfide bond penetrates or "threads" through this ring. frontiersin.orgntu.edu.sgdiva-portal.org This knotted structure contributes significantly to the peptide's remarkable stability against thermal, chemical, and proteolytic degradation. mdpi.comfrontiersin.org

Disulfide Bridge Connectivity and Structural Stability

For 8C-hevein-like peptides, the disulfide connectivity typically involves three disulfide pairs forming the cystine knot at the N-terminus and a fourth disulfide bond located at the C-terminus. frontiersin.orgfrontiersin.org This arrangement makes the peptide structure highly compacted and contributes to its high stability. frontiersin.org The presence of multiple disulfide bonds confers resistance to denaturation by heat, acid, and proteases. mdpi.comfrontiersin.orgnih.gov

A representative disulfide connectivity pattern for 8C-hevein-like peptides, including this compound, is CysI–CysIV, CysII–CysV, CysIII–CysVI, and CysVII–CysVIII, based on the sequential numbering of cysteine residues in the primary sequence. frontiersin.org The first three pairs form the core cystine knot, while the fourth disulfide bond contributes to an additional loop or extender region. frontiersin.orgntu.edu.sg

Table 1: Proposed Disulfide Connectivity in 8C-Hevein-like Peptides

Disulfide BondConnectivity ExampleStructural Contribution
1CysI – CysIVPart of the cystine knot ring
2CysII – CysVPart of the cystine knot ring
3CysIII – CysVIPenetrates the cystine knot ring
4CysVII – CysVIIILocated in the C-terminal region, forms an additional loop

Note: Cysteine numbering is based on their position in the primary sequence.

Chitin-Binding Domain Structural Analysis

A key functional region within the this compound molecule is its chitin-binding domain (CBD). mdpi.comnih.govmdpi.com This domain is responsible for this compound's ability to recognize and bind to chitin (B13524), a polymer of N-acetylglucosamine units. mdpi.comfrontiersin.orgmdpi.commdpi.com The chitin-binding domain of this compound is a well-conserved structural module. researchgate.netmdpi.comfrontiersin.org

Conserved Aromatic Residues for Chitin Recognition

The chitin-binding activity of this compound is mediated by specific amino acid residues within the CBD, particularly conserved aromatic residues. researchgate.netfrontiersin.orgmdpi.com These residues are crucial for interacting with the N-acetylglucosamine units of chitin, often through pi-stacking interactions with the sugar rings. researchgate.netfrontiersin.orgmdpi.com

The conserved chitin-binding site is characterized by specific sequence motifs. In intercysteine loop 3, a motif such as SXΦGΦ is often found, while loop 4 may contain a GXXXXΦ motif, where X represents any amino acid and Φ represents an aromatic residue (Phenylalanine, Tyrosine, or Tryptophan). mdpi.comfrontiersin.org The presence of one serine and three aromatic amino acid residues within the chitin-binding domain is considered responsible for the binding affinity toward chitin. frontiersin.org Specific aromatic residues at certain positions within the this compound domain, such as those at relative positions 21, 23, and 30, have been identified as key players in sugar binding based on structural studies. researchgate.netmdpi.com

Table 2: Conserved Motif Features in the this compound Chitin-Binding Domain

Motif LocationCharacteristic Sequence MotifKey Residues
Intercysteine loop 3SXΦGΦSerine (S), Aromatic Residues (Φ)
Intercysteine loop 4GXXXXΦAromatic Residue (Φ)

Note: Φ represents an aromatic amino acid (Phe, Tyr, or Trp).

Structural Homology with Chitin-Binding Modules of Related Proteins

The this compound domain shares structural homology with chitin-binding modules found in a variety of other plant proteins, as well as some proteins from other organisms. researchgate.netnih.govmeduniwien.ac.atresearchgate.net This suggests a common evolutionary origin or convergent evolution for these chitin-binding structures. researchgate.net

This compound-like domains are frequently found in plant chitinases, particularly class I and IV chitinases, as well as in certain plant lectins like wheat germ agglutinin (WGA) and Urtica dioica agglutinin (UDA). researchgate.netnih.govfrontiersin.orgfrontiersin.orgmeduniwien.ac.atacs.org These related proteins often contain single or multiple copies of the this compound-type domain. oatext.comnih.govmeduniwien.ac.at The chitin-binding domain of this compound shows significant structural similarity to the chitin-binding type-1 domain found in plants and fungi. expasy.org Interestingly, structural similarities have also been observed between the this compound-fold (a type-1 chitin-binding domain) and the type-2 chitin-binding domain found in some animal and baculovirus proteins, such as tachycitin from horseshoe crabs, although this similarity is thought to be a result of convergent evolution. researchgate.netexpasy.org

The structural resemblance, particularly in the chitin-binding site, underlies the shared ability of these diverse proteins to interact with chitin and N-acetylglucosamine-containing glycoconjugates. researchgate.netresearchgate.netacs.org

Biosynthesis and Post Translational Processing of Hevein

Prohevein Precursor Architectures and Domains

The prothis compound precursor is a polypeptide chain of 187 amino acids in Hevea brasiliensis. researchgate.netwikipedia.org This precursor exhibits a modular architecture, containing distinct domains essential for its processing and function. Bioinformatic analysis of this compound-like peptides across various plant species reveals a conserved three-domain arrangement in their precursors: a signal peptide, a mature this compound-like peptide domain, and a C-terminal domain. frontiersin.orgnih.govntu.edu.sg In the case of Hevea brasiliensis prothis compound, the N-terminal region (residues 1-43) corresponds to the mature this compound domain, which contains a chitin-binding motif. lgm.gov.mywikipedia.orgnih.gov The C-terminal region (residues 50-173 or 50-172 depending on the source) constitutes the C-terminal domain, also referred to as a Win-like protein bearing a Barwin domain. lgm.gov.mywikipedia.orguniprot.org A short hinge region (residues 44-49) connects the this compound domain to the C-terminal domain. lgm.gov.my

Data Table: Prothis compound Precursor Domains

DomainApproximate Residue Range (Hevea brasiliensis)Key Features
Signal Peptide-17 to -1 (or similar N-terminal sequence)Directs protein to secretory pathway
Mature this compound1 to 43Chitin-binding motif, Antifungal properties
Hinge Region44 to 49Connects this compound and C-terminal domains
C-Terminal Domain50 to 173 (or 50-172)Barwin domain, Amyloid-like properties

Note: Residue numbering may vary slightly depending on the specific prothis compound variant and source.

Signal Peptide Cleavage

The biosynthesis of prothis compound begins with its synthesis on ribosomes. As a protein destined for secretion or localization within specific organelles, the nascent prothis compound polypeptide chain contains an N-terminal signal peptide. lgm.gov.myresearchgate.net This signal peptide, typically 16-30 amino acids long, directs the protein to the endoplasmic reticulum membrane and the translocation machinery (translocon). wikipedia.org Experimental evidence from in vitro translation systems has confirmed that the N-terminal sequence of prothis compound functions as a signal peptide. researchgate.net The signal peptide is cleaved by a signal peptidase, usually during or shortly after translocation into the ER lumen. wikipedia.org This cleavage event is a co-translational or early post-translational modification, resulting in the removal of the signal sequence and the generation of the prothis compound polypeptide. lgm.gov.myresearchgate.net

C-Terminal Domain Processing and Functional Implications

Following signal peptide cleavage, prothis compound undergoes further processing involving the removal of its C-terminal domain. This cleavage occurs between the mature this compound domain and the C-terminal domain, specifically between residues 49 and 50 in Hevea brasiliensis prothis compound. lgm.gov.my This proteolytic event liberates the mature 43-amino acid this compound peptide and the larger C-terminal fragment. researchgate.netlgm.gov.myresearchgate.net

The C-terminal domain itself is a significant product of prothis compound processing. It is approximately 124-144 amino acids in length and contains a Barwin domain. lgm.gov.mywikipedia.orguniprot.org Research indicates that the C-terminal domain possesses amyloid-like properties in vitro. nih.govgenscript.com.cnresearchgate.net These properties could contribute to agglutination activity, potentially acting in synergy with the chitin-binding activity of the this compound domain. nih.govresearchgate.net The C-terminal domain is also highly conserved among numerous plant prothis compound-like proteins and pathogenesis-related (PR) proteins, suggesting a conserved functional role, possibly in plant defense through aggregation. nih.govgenscript.com.cn While the mature this compound peptide is well-characterized for its chitin-binding and antifungal activities, the precise functional implications of the free C-terminal domain in vivo are still under investigation. researchgate.netnih.govnih.gov The molar ratio of this compound to the C-terminal fragment in the lutoid body fraction suggests that the C-terminal domain may undergo further proteolysis or removal processes after cleavage. lgm.gov.my

Enzymatic Maturation Pathways of this compound and this compound-Like Peptides

The proteolytic cleavage events that process prothis compound and this compound-like peptides are mediated by specific enzymes. While the exact proteases involved in all steps of Hevea brasiliensis prothis compound maturation are not fully resolved, studies on this compound-like peptides in other plants have shed light on the enzymatic pathways. lgm.gov.mynih.gov

Role of Asparaginyl Endopeptidase (AEP) in Hololectin Maturation

Asparaginyl endopeptidases (AEPs), also known as legumains or vacuolar protein endopeptidases (VPEs), are cysteine proteases that typically cleave peptide bonds on the carboxyl side of asparagine or aspartic acid residues. nih.govnih.gov Research on this compound-like peptides in other plants, particularly in cereals like oats, has implicated AEPs in the maturation of this compound-containing hololectins. nih.govnih.govdntb.gov.uafrontiersin.org Hololectins are precursors containing multiple tandem repeats of this compound-like peptide domains. nih.govfrontiersin.org Studies on oat avenatides, which are this compound-like peptides derived from hev-hololectin precursors, revealed that AEPs are likely responsible for cleaving these precursors to release the mature peptides. nih.govnih.govdntb.gov.uaresearchgate.net The length of the linker regions connecting the this compound-like domains in these precursors appears to be a distinguishing feature determining whether they are cleavable by AEPs. nih.govnih.govdntb.gov.ua Cleavable precursors tend to have longer linkers (greater than 13 amino acids) compared to non-cleavable ones (less than 6 amino acids). nih.govnih.govdntb.gov.ua While this research focuses on this compound-like hololectins, it provides a strong indication that AEPs or similar vacuolar processing enzymes may play a role in the proteolytic maturation of this compound precursors in Hevea brasiliensis as well, given the vacuolar localization of prothis compound processing. lgm.gov.mynih.gov

Proteolytic Cleavage Mechanisms

The proteolytic cleavage of prothis compound involves at least two main steps: signal peptide removal and the cleavage between the this compound domain and the C-terminal domain. lgm.gov.myresearchgate.net As discussed, signal peptidase is responsible for the first step. wikipedia.org The enzyme(s) responsible for the cleavage between the this compound and C-terminal domains have not been definitively identified in Hevea brasiliensis. However, based on the role of AEPs in processing this compound-like proteins in other plants, it is plausible that an AEP or another vacuolar protease is involved in this cleavage event in rubber tree latex. nih.govnih.gov Proteolytic cleavage is a critical step in the maturation of many plant defense proteins and allergens, including this compound. frontiersin.org The precise cleavage sites and the enzymes involved are key determinants of the final protein products and their biological activities.

Intracellular Localization and Targeting Mechanisms of this compound

Prothis compound, as a precursor to a protein found abundantly in the lutoid bodies of rubber tree latex, undergoes synthesis and processing within the plant cell's endomembrane system. researchgate.netlgm.gov.myresearchgate.net The presence of an N-terminal signal peptide directs the nascent polypeptide chain into the endoplasmic reticulum lumen. researchgate.netwikipedia.org Following translocation and signal peptide cleavage, prothis compound is targeted to the lutoid bodies, which are acidic vacuoles in the latex. researchgate.netlgm.gov.myfrontiersin.org

Targeting to the lutoid bodies is a crucial step for prothis compound processing and the accumulation of mature this compound. Studies suggest that a vacuolar targeting sequence is involved in this process. lgm.gov.my In the case of Hevea brasiliensis prothis compound, a sequence of 14 residues has been implicated in vacuolar targeting. lgm.gov.my Protein localization and transport within the cell are mediated by various mechanisms, including signal peptides, transmembrane domains, and specific targeting sequences that interact with cellular transport machinery. nih.govfigshare.comprinceton.edu For prothis compound, the vacuolar targeting signal ensures its delivery to the lutoid bodies, where the acidic environment and resident proteases facilitate its maturation into this compound and the C-terminal domain. lgm.gov.mynih.gov The precise molecular mechanisms of how this vacuolar targeting sequence is recognized and mediates transport to the lutoid bodies are areas of ongoing research.

Molecular Interaction Dynamics of Hevein and Hevein Like Peptides

Chitin (B13524) Recognition and Binding Affinity

Hevein exhibits high affinity for chitin, a linear polysaccharide composed of β-(1→4)-linked N-acetylglucosamine (GlcNAc) units. researchgate.netmsu.runih.gov This binding is crucial for its role in plant defense against chitin-containing pathogens. umich.edumdpi.commsu.rud-nb.info The this compound domain contains conserved aromatic residues and glycine (B1666218) residues that are key to this chitin-binding affinity. researchgate.netd-nb.infonih.gov

Thermodynamic Parameters of this compound-Carbohydrate Interactions

Thermodynamic studies, such as isothermal titration calorimetry (ITC) and van't Hoff analysis of binding constants determined by NMR, have provided insights into the forces driving this compound-carbohydrate interactions. These studies have shown that the binding process is typically enthalpy-driven, although entropy opposes binding in some cases. oup.comcsic.esunl.ptoup.comunl.pt

For instance, the binding of methyl β-chitobioside to this compound has been analyzed, yielding specific thermodynamic parameters. oup.com The enthalpy of binding (ΔH°) was found to be negative, indicating favorable energetic interactions, while the entropy of binding (ΔS°) was also negative, suggesting a decrease in disorder upon complex formation. oup.comunl.pt The magnitude of these parameters can vary depending on the specific oligosaccharide ligand and experimental conditions. oup.comunl.ptoup.com

Research on modified this compound domains with altered aromatic residues has demonstrated the importance of the chemical nature and size of these residues in determining binding affinity and enthalpy. csic.esunl.pt Larger aromatic groups generally lead to higher association constants and binding enthalpies. unl.pt

Molecular Simulation Studies of Binding Pockets and Ligand Dynamics

Molecular dynamics (MD) simulations have been employed to investigate the structural and dynamic aspects of this compound-carbohydrate interactions at an atomic level. These simulations help in understanding the nature of the binding pockets and the behavior of ligands within these sites.

Studies using unbiased MD simulations have explored the ligand-docking behavior of this compound with N-acetylated chitin oligomers, such as N,N'-diacetylchitobiose and N,N',N''-triacetylchitotriose ((GlcNAc)₃). nih.govnih.govresearchgate.netresearchgate.net These simulations indicate that carbohydrate oligomers can exhibit mobility on the surface of the this compound binding pocket, occupying different subsites. nih.gov The binding process can involve a balance between enthalpic contributions from intermolecular interactions and entropic effects related to the ligand's mobility. nih.gov

MD simulations have also shown that the surface topology, particularly the presence of aromatic side chains, plays a role in orienting the oligosaccharide ligands for binding. nih.govresearchgate.net The acetamide (B32628) groups of GlcNAc residues appear to be important for detecting the binding site. nih.gov Simulations have also provided insights into the dynamic nature of the binding site residues and how they interact with the ligand through hydrogen bonds and hydrophobic interactions. researchgate.netnih.govoup.comresearchgate.net

Expanded ensemble molecular dynamics (EEMD) simulations have been used to estimate binding energies, enthalpy, and entropy components for this compound interactions with monosaccharide (GlcNAc) and disaccharide ((GlcNAc)₂) ligands, showing good agreement with experimental data. nih.gov

Specificity of Binding to N-acetylglucosamine Oligomers

This compound exhibits specificity in its binding to N-acetylglucosamine oligomers, with the binding affinity generally increasing with the length of the oligosaccharide up to a certain point. oup.comnih.gov Studies using techniques like NMR, analytical ultracentrifugation, and ITC have characterized the interaction with (GlcNAc)₂ to (GlcNAc)₈ oligomers. nih.gov

This compound binds to (GlcNAc)₂ to (GlcNAc)₄ with 1:1 stoichiometry and millimolar affinity. nih.gov A significant increase in binding affinity is observed for (GlcNAc)₅. nih.gov For longer oligomers like (GlcNAc)₅ and (GlcNAc)₈, analytical ultracentrifugation studies have detected protein-carbohydrate complexes with a 2:1 this compound-to-oligosaccharide ratio in solution, suggesting a multivalent binding mode where more than one this compound molecule can bind to a single longer chitin chain. msu.runih.gov

NMR structural studies have revealed that this compound possesses an extended binding site capable of interacting with at least five GlcNAc units. nih.gov Key residues involved in binding to oligosaccharides include Trp21, Trp23, Tyr30, Ser19, and residues in the 13-16 loop region. msu.ruoup.comnih.gov Hydrogen bonds and hydrophobic interactions, particularly involving aromatic residues, contribute significantly to the stability of the complex. researchgate.netoup.comcsic.esoup.com

The binding affinity can also be influenced by modifications to the GlcNAc unit or the presence of other sugar residues. oup.com For example, the association constants for this compound binding to various GlcNAc-containing ligands show variations depending on the structure of the ligand. oup.com

Intermolecular Interactions with Plant Cellular Components

While this compound's primary and most well-characterized interaction is with chitin in fungal cell walls, there is some evidence suggesting potential interactions with plant cellular components, although this area is less extensively studied compared to chitin binding.

This compound is found in the latex of the rubber tree, specifically within organelles called lutoids. umich.edu Upon wounding, this compound is released and has been proposed to be involved in latex coagulation by interacting with a 22 kDa glycoprotein (B1211001) through binding to N-acetylglucosamine residues on the glycoprotein. oup.comcore.ac.uk This interaction is thought to contribute to sealing wounds and preventing pathogen entry. d-nb.infocore.ac.uk

This compound-like peptides, which share structural similarities with this compound, are found in various plant tissues and can interact with components of plant cells. researchgate.netd-nb.infooatext.comresearchgate.net While their direct interactions with specific plant cellular components beyond glycoproteins in latex are not as thoroughly documented as their chitin binding, their presence in different cellular locations and their roles in plant defense suggest potential interactions with other molecules within the plant. For example, some this compound-like peptides are processed from precursors with different domains, implying potential interactions or processing events within the plant cell. d-nb.infonih.govfrontiersin.org

The conserved this compound domain, while primarily known for chitin binding, is also found in other plant proteins like chitinases, which interact with chitin that may be present in the plant cell wall (though chitin is a minor component in most plants compared to fungi) or as part of the plant's defense response. researchgate.netmsu.rud-nb.info This suggests the this compound domain's capacity to interact with GlcNAc-containing structures could potentially extend to certain plant glycoconjugates, although the biological significance and specificity of such interactions would likely differ from chitin binding.

Further research is needed to fully elucidate the range and nature of this compound's intermolecular interactions with various plant cellular components beyond its established role in latex coagulation.

Biological Roles and Mechanisms of Action in Plant Systems

Hevein in Plant Innate Immunity and Defense Responses

This compound is recognized as a key player in plant innate immunity, acting as a defense mechanism against invading microorganisms. researchgate.netnih.gov Its role is multifaceted, involving direct antimicrobial activity and contributions to physical barrier formation. core.ac.uk

Antifungal Activity Mechanisms Against Phytopathogens

This compound is well-documented for its potent antifungal activity against a range of phytopathogenic fungi. umich.edumdpi.comresearchgate.netmdpi.comoup.com This activity is primarily mediated by its chitin-binding domain, which allows it to interact with chitin (B13524) in the fungal cell walls. umich.edufrontiersin.orgmdpi.comfrontiersin.orgresearchgate.netmdpi.com Binding to chitin is thought to disrupt the integrity of the fungal cell wall, leading to inhibited growth and morphological changes in hyphae, such as bulbing, branching, and stunted growth. umich.edufrontiersin.orgntu.edu.sg

While the precise molecular mechanisms are still being elucidated, it is generally accepted that chitin binding is a significant factor in the antifungal action of this compound-like peptides. mdpi.comnih.gov Some studies suggest that this compound-like peptides may also target intracellular components or induce membrane permeabilization, although chitin binding is considered a primary mechanism against chitin-containing fungi. mdpi.comnih.govthermofisher.com

Research findings have demonstrated the effectiveness of this compound and this compound-like peptides against various fungal strains. For instance, avenatide aV1, a this compound-like peptide from oats, has shown antifungal activity and inhibits the growth of phytopathogenic fungi. frontiersin.org Vaccatide vH2, another this compound-like peptide, inhibits the mycelium growth of four fungal strains with varying IC50 values. frontiersin.org

Table 1: Antifungal Activity of Selected this compound-Like Peptides

PeptideSource PlantTarget Fungi (Examples)Activity/MechanismReference
This compoundHevea brasiliensisVarious chitin-containing fungiChitin binding, inhibits growth umich.eduresearchgate.net
Avenatide aV1Avena sativaPhytopathogenic fungiAntifungal, inhibits growth frontiersin.org
Vaccatide vH2Vaccaria hispanicaFour fungal strainsInhibits mycelium growth, retards hyphae branching frontiersin.org
WAMPsTriticum kiharaePlant pathogenic fungiAntifungal, chitin binding, inhibits fungalysin mdpi.comnih.gov
Pn-AMPsPharbitis nilFungi and oomycetesPotent antifungal activity mdpi.com
Fa-AMPsFagopyrum esculentumChitin-containing fungiInhibits fungal growth ntu.edu.sg

Furthermore, this compound-like peptides like WAMPs have been shown to act as specific inhibitors of fungalysin, a metalloproteinase secreted by Fusarium fungi that can degrade plant defense chitinases. nih.gov This inhibitory action provides an additional layer of defense by protecting the plant's own chitin-degrading enzymes. nih.gov

Studies have also explored the synergistic effects of this compound-like peptides with commercial fungicides, indicating their potential in integrated disease management strategies. mdpi.comnih.gov

Contribution to Wound Sealing and Pathogen Barrier Formation

This compound is present in high concentrations in the latex of the rubber tree, which is expelled upon wounding. umich.edupnas.org The coagulation of latex at wound sites is thought to play a role in sealing the wound and forming a physical barrier that prevents the entry of potential pathogens. pnas.orgcore.ac.uk this compound, being a major protein in the lutoid bodies within the latex, is involved in this process. umich.edupnas.org The accumulation of this compound transcripts in response to wounding further supports its role in wound-induced defense responses. pnas.orgnih.gov

This compound in Plant Stress Adaptation Pathways

This compound and this compound-like peptides are not only involved in direct defense but also play broader roles in plant adaptation to various environmental stresses, both biotic and abiotic. frontiersin.orgnih.govpreprints.orglu.ac.ir

Responses to Biotic Stressors (e.g., Pathogens, Herbivores)

The involvement of this compound in responses to biotic stressors, particularly pathogens, is well-established through its antimicrobial activities discussed in Section 5.1. mdpi.comfrontiersin.orgnih.govpreprints.org The expression of this compound genes is often induced upon pathogen challenge, highlighting their role in inducible defense responses. nih.govnih.gov For instance, the expression of wamp genes in wheat is increased in response to challenge by phytopathogenic fungi like Fusarium oxysporum. nih.gov

Beyond direct antimicrobial action, this compound-like peptides may also contribute to defense against herbivores. While the search results primarily focused on microbial pathogens, the chitin-binding property of this compound-like proteins suggests a potential role against insects, whose exoskeletons are composed of chitin. frontiersin.orgresearchgate.net Some plant lectins with chitin-binding domains, related to this compound, have shown insect antinutrient activity. researchgate.net

Interplay with Abiotic Stress Responses

Emerging evidence suggests that this compound and this compound-like peptides are also involved in plant responses to abiotic stresses. nih.govpreprints.orglu.ac.irnih.govmdpi.com Studies have shown that the expression of this compound genes can be induced by various abiotic factors. nih.govlu.ac.irnih.gov

For example, barley heveins have been shown to be induced by both biotic and abiotic stresses. nih.govlu.ac.ir In wheat, wamp gene expression was enhanced by high salt concentrations, indicating a potential role of this compound-type peptides in salinity stress adaptation. nih.govmdpi.comresearchgate.net While no changes in wamp expression were noted at elevated or decreased temperatures in one study, other research indicates a broader involvement in stress responses. nih.govresearchgate.netresearchgate.net

The mechanisms by which this compound-like peptides contribute to abiotic stress tolerance are less understood compared to their role in biotic defense. However, their involvement in general stress adaptation pathways suggests a complex interplay between different defense and stress response networks in plants. frontiersin.orgnih.govpreprints.orglu.ac.ir Plant peptides, including this compound-like peptides, are known to play crucial roles as signaling molecules in both biotic and abiotic stress responses, and their interaction with reactive oxygen species (ROS) pathways may be involved in regulating these responses. researchgate.net

Table 2: Induction of this compound/Hevein-like Peptide Expression by Stressors

Plant SpeciesThis compound/PeptideStressor TypeInducing Factor(s)Reference
Hevea brasiliensisThis compoundBiotic/AbioticWounding, Abscisic acid, Ethylene (B1197577) pnas.orgnih.gov
Hordeum vulgareHeveinsBiotic/AbioticBiotic stresses, Abiotic stresses nih.govlu.ac.ir
Triticum kiharaeWAMPsBiotic/AbioticPhytopathogen challenge, High salt nih.govmdpi.com
Wasabia japonicaThis compound-like peptidesBiotic/AbioticJasmonate mdpi.com

The induction of this compound-like peptides by plant hormones like abscisic acid, ethylene, and jasmonate, which are known regulators of stress responses, further supports their involvement in stress adaptation pathways. pnas.orgnih.govmdpi.com

Genetics and Regulation of Hevein Gene Expression

Hevein Gene Structure and Genomic Organization

This compound is synthesized as part of a precursor protein, prothis compound. In Hevea brasiliensis, a cDNA clone (HEV1) encoding this compound is approximately 1018 base pairs long and contains an open reading frame of 204 amino acids. pnas.orgnih.gov This sequence includes a putative signal sequence of about 17 to 21 amino acid residues, followed by the mature this compound peptide (43 amino acids) and a larger C-terminal domain (around 144 amino acids). tci-thaijo.orgpnas.orgnih.gov The mature this compound peptide is rich in cysteine and glycine (B1666218) and contains a chitin-binding (CB) domain stabilized by disulfide bridges, forming a cystine knot motif. researchgate.netpnas.orgmdpi.com

The C-terminal domain of the prothis compound precursor shows significant homology to wound-inducible (WIN) proteins from potato and proteins belonging to the pathogenesis-related protein 4 (PR-4) family. tci-thaijo.orgpnas.orgfrontiersin.orgnih.gov This domain association separates the PR-4 family into classes I (with the this compound-like domain) and II (without). frontiersin.org

Studies on this compound-like genes in other plant species, such as barley (Hordeum vulgare) and cassava (Manihot esculenta), have revealed variations in gene structure. In barley, thirteen this compound genes were identified, most of which were intronless, while others contained only one intron. nih.gov Analysis of this compound-like genes in Selaginella moellendorffii showed that some genes encoding chimeric lectins with a this compound domain fused to other domains (like chitinase (B1577495) class I or lytic transglycosylase) can be translated from multiple exons. nih.gov Conversely, a gene encoding a this compound-like protein in elderberry (Sambucus nigra) fruits was found to contain two introns. nih.gov This suggests diversity in the genomic organization of this compound family genes across different plant species.

Transcriptional Regulation of this compound Expression

This compound gene expression is tightly regulated at the transcriptional level in response to various signals, particularly those associated with stress and defense.

Wound-Induced Gene Accumulation

Mechanical wounding is a significant inducer of this compound gene expression. Studies in Hevea brasiliensis have shown wound-induced accumulation of mRNA containing a this compound sequence in laticifers, leaves, and stems. researchgate.netpnas.orgnih.gov This rapid accumulation suggests a role for this compound in the plant's immediate response to injury, potentially for wound sealing and defense against invading pathogens. tci-thaijo.orgpnas.org Functional analysis of a this compound precursor promoter in rice also demonstrated a systemic response to wounding. tci-thaijo.org

Hormonal Regulation: Abscisic Acid, Ethylene (B1197577), and Jasmonic Acid Pathways

Plant hormones play crucial roles in modulating this compound gene expression, often as part of complex signaling networks involved in defense responses.

Abscisic Acid (ABA): ABA has been reported to induce the accumulation of this compound transcripts in Hevea brasiliensis. researchgate.netpnas.orgnih.gov ABA is known to regulate interacting signaling pathways involved in responses to abiotic stresses like drought, and it can also influence defense gene expression. nih.govmdpi.com

Ethylene (ET): Ethylene treatment also results in the accumulation of this compound transcripts in Hevea brasiliensis. tci-thaijo.orgresearchgate.netpnas.orgnih.gov Ethylene is a key phytohormone involved in plant responses to biotic and abiotic stresses and is known to activate antimicrobial pathogenesis-related (PR) genes. tci-thaijo.orgembopress.orgresearchgate.net In Arabidopsis thaliana, a this compound-like (HEL) mRNA was found to be inducible by ethylene treatment. nih.govapsnet.org Ethylene often cooperates with jasmonic acid in activating defenses against necrotrophic pathogens. nih.govresearchgate.net

Jasmonic Acid (JA): The jasmonic acid pathway is intricately linked with ethylene signaling in the regulation of defense genes, including this compound-like proteins. tci-thaijo.orgnih.govfrontiersin.org In rubber trees, the expression of defense-related genes, including this compound, was up-regulated by the application of methyl jasmonate. tci-thaijo.org JA and its conjugates are critical players in plant responses to insects and wounding. frontiersin.org Ethylene Response Factors (ERFs), which are induced by both ethylene and jasmonic acid, can directly activate the transcription of defense-related genes like this compound-like proteins by binding to specific cis-acting elements in their promoters. frontiersin.org

The interplay between these hormones is complex, with both synergistic and antagonistic interactions influencing the final defense response and this compound expression. nih.govresearchgate.net

Cis-Acting Regulatory Elements and Promoter Analysis

The transcriptional regulation of this compound genes is mediated by cis-acting regulatory elements located in their promoter regions. These short DNA motifs serve as binding sites for transcription factors, influencing gene expression in response to specific signals. ndsu.edumdpi.com

In silico analysis of the this compound promoter from Hevea brasiliensis has identified various cis-acting elements, including those responsive to hormones (ethylene, salicylic (B10762653) acid, and jasmonic acid), wounding (W-box), and pathogens (AG-motif, BIHD1OS, GT-1). tci-thaijo.org The presence of ethylene-responsive elements (ERELEE4) correlates with the observed up-regulation of the this compound gene by ethephon (B41061) (an ethylene releaser). tci-thaijo.org Similarly, the presence of W-box elements aligns with the wound-induced expression of the this compound gene. tci-thaijo.org

Promoter analysis of this compound-like genes in barley also revealed numerous cis-acting elements related to hormone response (including ABRE for ABA and CGTCA/TGACG motifs for methyl jasmonate), wounding, and environmental stresses. nih.govresearchgate.net The frequency of these elements can vary between different cultivars, potentially contributing to differential gene expression. researchgate.net

These findings highlight the importance of specific cis-acting elements in mediating the responsiveness of this compound genes to wound signals and hormonal cues, integrating them into broader plant defense signaling networks.

Differential this compound Gene Expression in Plant Resistance and Susceptibility Phenotypes

Differential expression of this compound genes has been observed in plant varieties exhibiting varying degrees of resistance or susceptibility to pathogens. This compound's antifungal activity, mediated by its chitin-binding domain, suggests a direct role in plant defense against fungal pathogens whose cell walls contain chitin (B13524). tci-thaijo.orgpnas.orgmdpi.comfrontiersin.orgnih.gov

In Hevea brasiliensis, the expression level of the this compound gene was found to be significantly higher in a Phytophthora-resistant clone (PB260) compared to a susceptible clone (RRIM600) under non-infected conditions. tci-thaijo.org This suggests that a higher basal level of this compound expression may contribute to the enhanced resistance phenotype.

Studies in other plant species further support the link between this compound-like gene expression and disease resistance. Over-expression of a this compound-like antimicrobial peptide (Pn-AMP) from Pharbitis nil in transgenic tobacco enhanced resistance to the fungal pathogen Phytophthora parasitica. tci-thaijo.org Similarly, expressing this compound-like antimicrobial peptides in transgenic tomato enhanced resistance against Phytophthora infestans, Fusarium oxysporum, and Phytophthora capsici. tci-thaijo.org In potato, expression of the proSmAMP1 gene encoding this compound-like peptides from Stellaria media conferred high resistance to early blight caused by Alternaria spp., with disease severity inversely correlating with target gene expression. mdpi.comnih.gov

These studies indicate that the differential expression of this compound and this compound-like genes is a key factor contributing to the varying resistance and susceptibility phenotypes observed in plants challenged by pathogens.

Hevein Like Protein Families and Evolutionary Biology

Classification and Diversity of Hevein-Like Peptides (HLPs)

Six-Cysteine, Eight-Cysteine, and Ten-Cysteine Subclasses

This compound-like peptides are classified into subclasses based on the number of cysteine residues they contain. The most common subclasses are those with six, eight, or ten cysteine residues. researchgate.netnih.govmdpi.comfrontiersin.orgmsu.ru

Eight-Cysteine (8C) HLPs: The 8C this compound-like peptides are considered the prototypic members of this family. researchgate.netnih.govfrontiersin.org They typically contain three disulfide pairs forming a cystine knot at the N-terminus and a fourth disulfide bond in the C-terminal region. nih.govfrontiersin.org this compound itself is an example of an 8C HLP. nih.govfrontiersin.org

Six-Cysteine (6C) HLPs: 6C this compound-like peptides are generally shorter, often considered truncated versions of 8C peptides, with a deletion in the C-terminal region that includes two cysteine residues. researchgate.netfrontiersin.orgmsu.runtu.edu.sg They contain three disulfide bonds. msu.ru

Ten-Cysteine (10C) HLPs: 10C this compound-like peptides possess an additional disulfide bond compared to the 8C subclass, typically located between the C-terminal and loop 5. researchgate.netfrontiersin.org

This classification based on cysteine content and arrangement reflects structural variations that can influence their stability and interaction with targets.

Interactive Table 1: Cysteine Subclasses of this compound-Like Peptides

SubclassNumber of Cysteine ResiduesTypical Disulfide BondsCharacteristicsExample
Six-Cysteine63Truncated form, shorter C-terminal regionAC-AMP1, AC-AMP2 ntu.edu.sg
Eight-Cysteine84Prototypic form, contains cystine knotThis compound nih.govfrontiersin.org
Ten-Cysteine105Additional disulfide bond, longer C-terminal regionEAFP1, EAFP2 ntu.edu.sg

Merolectins, Hololectins, and Chimerolectins

This compound-like peptides and proteins containing this compound domains can also be classified within the broader context of plant lectins based on their molecular structure and the arrangement of carbohydrate-binding domains. frontiersin.orgmdpi.comnih.gov

Merolectins: These are the simplest form, containing a single carbohydrate-binding domain. frontiersin.orgnih.govnottingham.ac.uk this compound, with its single chitin-binding domain, is a representative merolectin. frontiersin.orgnottingham.ac.uk Merolectins typically consist of 29-46 amino acid residues. frontiersin.org

Hololectins: Hololectins are characterized by having tandem repeats of carbohydrate-binding domains, including this compound-peptide domains (2-7 repeats), but they lack a protein cargo domain. frontiersin.orgmdpi.com These multi-modular proteins are expressed as a single chain. mdpi.com Wheat germ agglutinin (WGA) is a well-known example of a hololectin. mdpi.com

Chimerolectins: Chimerolectins are chimeric proteins that contain one or more this compound-peptide domains linked to an unrelated protein cargo domain, such as chitinases or other catalytic proteins. frontiersin.orgmdpi.comnih.gov The Urtica dioica agglutinin (UDA) is an example of a chimerolectin, possessing this compound-peptide domains fused with a chitinase (B1577495). frontiersin.orgmdpi.com

Interactive Table 2: Classification of Lectins Containing this compound Domains

ClassNumber of this compound DomainsPresence of Protein CargoDescriptionExample
MerolectinsSingleNoSimplest form, one carbohydrate-binding domainThis compound frontiersin.orgnottingham.ac.uk
HololectinsMultiple (Tandem Repeats)NoTandem repeats of this compound-peptide domains, no unrelated protein cargoWheat Germ Agglutinin (WGA) mdpi.com
ChimerolectinsOne or MoreYesThis compound-peptide domain(s) linked to an unrelated protein cargo domainUrtica dioica Agglutinin (UDA) frontiersin.orgmdpi.com

Evolutionary Trajectories of this compound Domains

The this compound domain is an ancient structural unit found across various forms of life, indicating a long evolutionary history. Its presence and diversification in plants highlight its importance.

Gene Duplication Events and Expansion Rates Across Plant Lineages

Gene duplication events have played a significant role in the expansion and diversification of this compound-like peptide families in plants. mdpi.comnih.govresearchgate.net These duplications, including tandem and segmental duplications, contribute to the multi-copy nature of lectin genes in higher plants. researchgate.net The expansion of these gene families is linked to the adaptation of plants to various biotic and abiotic stresses. researchgate.net For instance, studies in Selaginella moellendorffii have shown that tandemly arrayed this compound-like domains share evolutionary relationships with merolectins, while hololectin domains are believed to have expanded through mechanisms like dispersion and whole genome duplication (WGD). nih.gov Gene amplification can be an evolutionarily advantageous trait, potentially boosting the biosynthetic efficiency of these peptides to benefit plant survival and reproduction. mdpi.com

The number of lectin genes, including those with this compound domains, can vary considerably between different plant species, although this number does not always correlate directly with genome size. nih.gov For example, Arabidopsis and rice genomes encompass a relatively high percentage of lectin genes. nih.gov

Conservation and Divergence Across Eukaryotic Domains

The this compound domain is remarkably conserved and is found across significant eukaryotic lineages, including Archaeplastida (plants), Fungi, Metazoa (animals), Stramenopiles, Rhizaria, Alveolata, and Amoebozoa. nih.govfrontiersin.orgdiamond.ac.uk This widespread distribution suggests that the this compound domain likely arose in the last common ancestor of these eukaryotic lineages and subsequently evolved independently in each lineage after their divergence. nih.govfrontiersin.org

While the this compound domain is broadly conserved, particularly in key residues important for structure and chitin (B13524) binding, there is also evidence of divergence, leading to variations in sequence and potentially function among different lineages and even within the same organism. ntu.edu.sgnih.gov The number of this compound sequences varies considerably across these domains, with a large number of homologs found in fungi and Archaeplastida. nih.govfrontiersin.org The this compound domain is generally absent from Archaea, but some homologs have been identified in Bacteria, particularly in plant pathogenic species. nih.gov

Homology and Functional Associations with Related Plant Protein Families

This compound and this compound-like proteins exhibit homology and functional associations with other plant protein families, particularly those involved in defense responses.

This compound is derived from a larger precursor protein, prothis compound, which is processed into mature this compound and a C-terminal domain. researchgate.netkarger.com The C-terminal domain of prothis compound shows homology to wound-induced (WIN) proteins and pathogenesis-related protein 4 (PR-4). researchgate.netkarger.comnih.govnih.govapsnet.orgoup.com This homology suggests a shared evolutionary origin and potential functional overlap in plant defense pathways. PR-4 proteins, like this compound, are classified within the pathogenesis-related protein families and can contain a chitin-binding domain. nih.govnih.govapsnet.orguu.nl

Chitinases, which are enzymes that hydrolyze chitin, are another related protein family. Some chimerolectins contain this compound domains fused to chitinase domains, highlighting a functional association in breaking down chitin, a key component of fungal cell walls. frontiersin.orgmdpi.com This structural arrangement in chimerolectins suggests a synergistic role in plant defense, where the this compound domain facilitates binding to chitin, and the chitinase domain then degrades it.

The this compound domain is also found in combination with other protein domains in various plant lectins, such as glycosyl hydrolase (GH) domains, F-box domains, and protein kinase (PK) domains. nih.govresearchgate.net These combinations suggest the integration of chitin-binding activity with other cellular functions, further expanding the roles of this compound-containing proteins in plant biology.

Interactive Table 3: Homology and Associations with Related Plant Protein Families

Related Protein FamilyRelationship to this compound/Hevein DomainFunctional Association
WIN proteinsHomologous to the C-terminal domain of prothis compoundInvolved in wound response and plant defense
PR-4 proteinsStructurally homologous, some contain a chitin-binding domainPart of pathogenesis-related defense responses
ChitinasesCatalytic domain found in some chimerolectins fused to this compound domainsDegradation of chitin, a key component of fungal cell walls

Relationship to Chitinases

This compound and this compound-like domains are closely related to plant chitinases, particularly Class I and Class IV chitinases. nih.govmdpi.commdpi.comglycoforum.gr.jp Class I chitinases, for instance, typically consist of an N-terminal this compound domain linked to a catalytically active chitinase domain. nih.gov This structural arrangement suggests a close evolutionary relationship, where the this compound domain serves as a chitin-binding module that can be associated with enzymatic activity. nih.govglycoforum.gr.jp The this compound domain's ability to bind chitin, a major component of fungal cell walls, is thought to enhance the antifungal activity of chitinases by targeting them to their substrate. researchgate.nettci-thaijo.orgmdpi.comglycoforum.gr.jp Evolutionary analyses of plant chitinases have revealed subclasses, and the presence of the this compound-like domain in Class I chitinases suggests it may have been incorporated into chitinase genes during evolution, potentially through gene recombination events. tandfonline.com While some studies initially proposed that the allergenicity of certain chitinases was solely due to the this compound-binding module, later research indicates that this view may need refinement, as some allergenic chitinases lack this domain. mdpi.com

Association with Pathogenesis-Related Protein 4 (PR-4) Family

This compound-like domains are a defining feature of Class I pathogenesis-related protein 4 (PR-4) proteins. nih.govfrontiersin.orgfrontiersin.orgnih.gov The PR-4 family is characterized by the presence of a BARWIN-like domain, and the association with a chitin-binding, this compound-like domain distinguishes Class I PR-4 proteins from Class II PR-4 proteins, which lack this domain. frontiersin.orgfrontiersin.orgnih.gov Prothis compound, the precursor to mature this compound, is composed of an N-terminal this compound-like domain and a C-terminal BARWIN domain. wikipedia.orgmeduniwien.ac.at This structural organization highlights the close link between this compound and the PR-4 family. PR-4 proteins, including those containing this compound domains, are induced in plants in response to pathogens and wounding, indicating their role in plant defense. frontiersin.orgfrontiersin.orgoup.com Evolutionary analyses of PR-4 proteins have explored the presence and conservation of the BARWIN and this compound-like domains across different plant species. frontiersin.orgresearchgate.net

Similarities with Wound-Inducible Proteins

This compound exhibits similarities with wound-inducible proteins, particularly the WIN (Wound-Induced) proteins found in plants like potato. nih.govnih.govapsnet.org The amino-terminal region of prothis compound, which corresponds to mature this compound, shows homology to the amino termini of these wound-inducible proteins. nih.gov Furthermore, the carboxyl-terminal portion of the prothis compound polypeptide, containing the BARWIN domain, is significantly homologous to the carboxyl-terminal region of potato WIN genes. nih.govoup.comnih.gov This structural and sequence similarity suggests a shared evolutionary origin or convergent evolution related to their induction upon wounding and their roles in defense responses. nih.govoup.comnih.gov Wounding, along with plant hormones like abscisic acid and ethylene (B1197577), has been shown to induce the accumulation of this compound transcripts in rubber trees, further emphasizing its connection to wound responses. nih.gov

Advanced Methodologies in Hevein Research

Structural Elucidation Techniques

Understanding the three-dimensional structure of hevein is crucial for elucidating its function, particularly its interaction with chitin (B13524). Both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the solution structure of proteins and study their dynamics and interactions. For this compound, NMR has been utilized to solve its structure in solution and investigate its complexes with chitin oligosaccharides. Early NMR studies provided insights into the folding of the this compound domain, revealing a stable cystine-knot motif formed by disulfide bonds. ntu.edu.sg These analyses helped establish the three-dimensional features of this compound in solution. nih.gov

Further NMR investigations focused on the interaction between this compound and chitin oligosaccharides, such as N,N'-diacetylchitobiose ((GlcNAc)₂) and N,N',N''-triacetylchitotriose ((GlcNAc)₃). ntu.edu.sgcsic.esoup.com These studies identified specific amino acid residues involved in chitin binding, including Ser-19, Trp-21, Trp-23, and Tyr-30, which form part of the chitin-binding domain. ntu.edu.sg NMR has also been used to study the complex between this compound and methyl β-chitobioside, providing a refined structure of the complex in water and identifying protein-carbohydrate contacts and their nature. oup.com The technique can also provide information about the driving forces behind protein-carbohydrate interactions in solution. csic.es

NMR studies have also been applied to pseudothis compound, a this compound-like protein, to determine its solution structure and the topology of its complex with (GlcNAc)₃. nih.gov These studies revealed that ligand binding did not significantly alter the protein's nuclear Overhauser effect signal pattern, suggesting the absence of a major ligand-induced conformational change. nih.gov

X-ray Crystallography

X-ray crystallography provides high-resolution information about the atomic and molecular structure of proteins in a crystalline state. This technique has been used to determine the solid-state structure of this compound. The structure of this compound was solved by X-ray crystallography at resolutions of 2.8 Å and 1.5 Å in the early 1990s and 2000s, respectively. ntu.edu.sgresearchgate.net

Preliminary X-ray investigations successfully crystallized this compound using the vapor diffusion method, yielding orthorhombic crystals suitable for high-resolution structure determination. nih.gov These crystallographic analyses, along with NMR studies, showed that the first three disulfide bonds in this compound form a stable cystine-knot motif. ntu.edu.sg X-ray studies have also indicated that the four domains of wheat germ agglutinin (WGA), a lectin containing this compound-type domains, have similar three-dimensional structures to this compound, reflecting sequence homology. csic.es

While X-ray crystallography provides detailed static structures, time-resolved X-ray crystallography is an advanced application that can probe real-time structural changes in molecules within a crystal, although this specific application to this compound was not detailed in the search results. nih.govwikipedia.org

Biophysical Characterization of Molecular Interactions

Understanding the affinity, stoichiometry, and thermodynamics of this compound's interactions, particularly with chitin, is crucial for understanding its biological function. Techniques like Isothermal Titration Calorimetry (ITC) and Frontal Affinity Chromatography (FAC) are employed for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a biomolecular binding event, allowing for the simultaneous determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.com This provides a complete thermodynamic profile of the interaction.

ITC has been used to study the binding of this compound to chitin oligosaccharides. Studies have shown that this compound binds to (GlcNAc)₂-(GlcNA)₄ with millimolar affinity and 1:1 stoichiometry. nih.gov For longer oligosaccharides like (GlcNAc)₅, a significant increase in binding affinity has been observed. nih.gov The binding process of this compound and other chitin-binding proteins like WGA to GlcNAc-containing oligosaccharides has been shown to be enthalpically driven, with entropy opposing binding. csic.esnih.gov ITC, combined with NMR and analytical ultracentrifugation, has shown that the recognition of chitin by this compound domains is a dynamic and multivalent process, where chitin can bind to a variable number of protein molecules depending on chain length. nih.gov

Frontal Affinity Chromatography

Frontal Affinity Chromatography (FAC) is a quantitative method used to analyze biomolecular interactions, particularly lectin-oligosaccharide interactions, by determining dissociation constants (Kd values). mdpi.comresearchgate.net In FAC, the lectin (in this case, this compound or this compound-like proteins) is typically immobilized on a column, and solutions of oligosaccharides are passed through it. mdpi.comresearchgate.netsemanticscholar.org By analyzing the elution profiles, the binding affinities can be determined.

FAC has been applied to study the sugar-binding profiles of chitin-binding lectins belonging to the this compound family. mdpi.comresearchgate.netsemanticscholar.orgnih.gov While the specific detailed FAC data solely for this compound was not extensively detailed in the search results, the technique is established for analyzing the binding specificities and affinities of this compound-like proteins with various oligosaccharides. mdpi.comresearchgate.netsemanticscholar.org Studies using FAC have analyzed the binding properties of other chitin-binding lectins with this compound domains, such as WGA, UDA, and LEL, with various pyridylaminated (PA) oligosaccharides, providing quantitative binding data in terms of dissociation constants. mdpi.comsemanticscholar.orgnih.gov

Genetic and Molecular Biological Approaches

Genetic and molecular biological approaches have been employed to understand the this compound gene, its expression, and its potential applications in genetic engineering.

The gene encoding this compound (HEV1) has been cloned and studied. bepls.com Research has focused on identifying and characterizing this compound genes in various plant species, including barley, revealing molecular diversity and conserved domains like the chitin-binding domain (ChtBD1). researchgate.net Promoter analysis of this compound genes has identified cis-acting elements related to growth and development, hormone response (such as ethylene), and environmental stresses, indicating complex transcriptional regulation. researchgate.netcirad.fr

Molecular biological techniques, such as PCR, have been used to confirm the presence of the this compound gene in genetically modified organisms. bepls.com For instance, the this compound gene has been incorporated into tomato plants using Agrobacterium tumefaciens-mediated transformation to confer fungal resistance, and its presence was confirmed by PCR. bepls.com

This compound promoters have been investigated for their potential use in genetic engineering, particularly in the rubber tree Hevea brasiliensis. cirad.frcirad.frresearchgate.net The this compound promoter is considered a good candidate for driving transgene expression specifically in laticifers (latex-producing cells) due to the high expression level of this compound in latex. cirad.frresearchgate.net Different this compound promoter fragments have been cloned into expression vectors to evaluate their activity in driving the expression of reporter genes or genes encoding valuable proteins in transgenic Hevea. cirad.frresearchgate.net This research explores the potential of using Hevea as a "green bioreactor" for producing marketable molecules through molecular farming, utilizing the strong and tissue-specific this compound promoter. cirad.frcirad.frresearchgate.net

Gene Cloning and Expression Analysis (e.g., qRT-PCR)

Gene cloning and expression analysis are fundamental techniques used to study the genetic sequence encoding this compound and to quantify its transcript levels under various conditions. Cloning involves isolating and amplifying the specific DNA sequence corresponding to the this compound gene. This allows for further manipulation, sequencing, and introduction into expression systems.

Quantitative Real-Time PCR (qRT-PCR), also known as RT-qPCR, is a widely used and sensitive technique for quantifying gene expression levels. scispace.comthermofisher.com It measures the accumulation of PCR products in real-time, enabling accurate quantification of even low-abundance transcripts. thermofisher.com The process typically involves extracting high-quality RNA from biological samples, reverse transcribing it into complementary DNA (cDNA), and then performing PCR with fluorescent dyes or probes to monitor amplification. thermofisher.com

In the context of this compound research, qRT-PCR has been employed to analyze the expression profiles of this compound genes in different plant tissues and under varying environmental conditions or stimuli. For instance, studies on Hevea brasiliensis have used qPCR to examine the expression of genes related to latex production, including those potentially interacting with or regulating this compound's function. scispace.comnih.gov These studies often use reference genes, such as 18S rRNA, for normalization to ensure reliable results. nih.govtandfonline.com

Research has shown that the expression levels of certain genes in rubber tree latex are influenced by factors like tapping and Ethrel stimulation, which affect latex flow and composition. scispace.comnih.gov While these examples focus on other genes involved in latex production, the principles and methodology of gene cloning and qRT-PCR are directly applicable to studying the expression patterns of this compound itself in response to various stimuli, such as fungal infection or wounding, which are known to induce plant defense proteins like this compound. frontiersin.orgoup.com

Site-Directed Mutagenesis and Protein Engineering

Site-directed mutagenesis is a powerful molecular biology technique that allows researchers to introduce specific, intentional changes to the DNA sequence of a gene. wikipedia.orgpatsnap.com This technique is crucial for investigating the structure-function relationships of proteins and for protein engineering, where the goal is to create proteins with altered or improved properties. wikipedia.orgpatsnap.comblackwellpublishing.com

By making precise changes to the this compound gene sequence, researchers can alter specific amino acid residues in the this compound protein. This allows them to study the role of individual amino acids or regions in this compound's function, such as its chitin-binding activity or its allergenic properties. oup.com For example, site-specific mutagenesis of aromatic residues in this compound domains has been performed to understand their contribution to chitin affinity. oup.com

Protein engineering, often utilizing site-directed mutagenesis, aims to design proteins with novel characteristics. wikipedia.orgpatsnap.comblackwellpublishing.com In the case of this compound, this could involve modifying its chitin-binding domain to enhance its antifungal activity or altering epitopes to reduce its allergenicity while retaining beneficial properties. While the provided search results specifically mention mutagenesis studies on this compound domains and related proteins to understand chitin binding oup.com, the broader application of protein engineering could involve creating this compound variants with tailored properties for various biotechnological or therapeutic applications.

Several methods exist for site-directed mutagenesis, including oligonucleotide-directed methods and PCR-based approaches. wikipedia.orgblackwellpublishing.com The development of technologies like CRISPR/Cas9 has also facilitated in vivo mutagenesis. wikipedia.org These techniques provide the precision needed to probe the contribution of specific residues to this compound's structure and function.

Computational and In Silico Studies

Computational and in silico methods play a vital role in modern this compound research, complementing experimental approaches by providing insights into molecular behavior, interactions, and structural characteristics that are difficult or impossible to obtain through experiments alone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulation is a computational technique used to simulate the physical movements of atoms and molecules over time. vscht.cz This provides a dynamic view of protein behavior, including conformational changes, flexibility, and interactions with ligands or the surrounding environment. vscht.czscispace.com

In this compound research, MD simulations have been used to study the interactions between this compound or its domains (such as the this compound domain HEV32) and carbohydrate ligands like N-acetylglucosamine (GlcNAc) and its oligomers. scispace.comunl.ptmaterialscloud.orgnih.gov These simulations can reveal the detailed process of ligand binding, including the identification of binding sites, the nature of interactions (e.g., carbohydrate-aromatic CH/π interactions), and the conformational changes in the protein upon binding. scispace.comunl.ptnih.gov

Studies using unbiased MD simulations have shown the spontaneous binding of carbohydrate ligands to the this compound domain, with results agreeing with experimentally determined structures. scispace.commaterialscloud.orgnih.gov MD simulations can also monitor changes in the side-chain conformation of residues in the binding site, such as Tryptophan 21 in HEV32, upon interaction with ligands, providing insights into the molecular basis of binding affinity. unl.pt These simulations contribute to understanding the mechanism of carbohydrate recognition by this compound and related chitin-binding proteins. scispace.comunl.ptnih.gov Software packages like GROMACS are commonly used for performing MD simulations of biomolecules. scispace.com

Future Directions and Biotechnological Potential of Hevein Research in Plants

Engineering Enhanced Plant Resistance to Pathogens and Pests

The natural antifungal and, in some cases, antibacterial activities of hevein-like peptides make them attractive candidates for developing transgenic crops with enhanced resistance to pathogens and pests. msu.rumdpi.combepls.com By introducing and expressing genes encoding this compound or this compound-like peptides in susceptible plant varieties, researchers aim to bolster the plant's innate immunity. bepls.comtandfonline.com

Studies have demonstrated the potential of this approach. For instance, expressing this compound-like genes in flax (Linum usitatissimum) infected with Fusarium oxysporum resulted in reduced fungal growth. mdpi.com Similarly, expressing this compound-like peptides from Pharbitis nil in tobacco plants conferred resistance against the oomycete Phytophthora parasitica and the chitin-containing fungus F. oxysporum. mdpi.comnih.gov Another study showed that introducing the proSmAMP1 gene, encoding this compound-like antimicrobial peptides from common chickweed (Stellaria media), into potato varieties susceptible to early blight (Alternaria spp.) led to high levels of resistance in transgenic lines. nih.gov The disease severity index in these transgenic potato lines inversely correlated with the expression level and copy number of the proSmAMP1 gene. nih.gov

While single-gene introductions have shown promise, research suggests that combining the expression of multiple defense genes, potentially including this compound or this compound-like peptides, may offer broader and more robust resistance. tandfonline.com Future directions involve optimizing gene expression using tissue-specific or pathogen-inducible promoters to ensure targeted and effective defense responses. tandfonline.com

Development of Novel Antimicrobial Agents from this compound-Like Peptides for Plant Applications

This compound-like peptides represent a rich source for the discovery and development of novel antimicrobial agents specifically targeting plant pathogens. msu.rumdpi.com Their ability to bind to chitin (B13524), essential for the cell wall integrity of many fungi, is a key mechanism of their antifungal activity. mdpi.commsu.ru Beyond chitin binding, this compound-like peptides can also exhibit activity against bacteria. msu.ruthermofisher.com

Research is focused on isolating and characterizing this compound-like peptides from diverse plant species to identify those with potent and broad-spectrum antimicrobial activities relevant to agriculture. For example, this compound-like AMPs isolated from the bark of Euonymus europaeus showed antifungal activity against B. cinerea, while those from Eucommia ulmoides were active against F. oxysporum and Colletotrichum gossypii. mdpi.com this compound-like peptides from Ipomoea nil have demonstrated antifungal activity against a broad range of fungi. mdpi.com

Studies are also investigating the structure-function relationships of this compound-like peptides to understand how their amino acid sequences and structures contribute to their antimicrobial efficacy. This knowledge can guide the design and synthesis of peptide analogs with improved activity, stability, or target specificity. Some this compound-like peptides, like WAMPs from wheat, have been shown to inhibit fungal metalloproteinases, suggesting additional mechanisms of action beyond chitin binding that could be exploited for novel antimicrobial strategies. nih.govresearchgate.net

The inherent stability of this compound-like peptides, conferred by their disulfide bonds and compact structures, makes them particularly promising candidates for agricultural applications, where they might be applied exogenously or expressed transgenically to protect crops. mdpi.comfrontiersin.org

Utilization of this compound Domain as a Bioactive Peptide Scaffold for Agricultural Biotechnology

The this compound domain, with its stable cystine-knotted structure, is being explored as a robust scaffold for presenting other bioactive peptides. frontiersin.orgntu.edu.sgresearchgate.net This approach leverages the inherent stability and favorable structural properties of the this compound domain to enhance the stability and efficacy of grafted peptides.

In agricultural biotechnology, this could involve grafting peptides with desired activities, such as insecticidal properties, enzyme inhibitory functions relevant to pest or pathogen virulence, or signals that trigger plant defense responses, onto the this compound domain scaffold. The stable this compound framework could protect the grafted peptide from degradation in the plant environment or when applied externally. ntu.edu.sg

This concept is analogous to using other stable peptide scaffolds like cyclotides. ntu.edu.sg By genetically engineering plants to express proteins containing the this compound domain fused to other functional peptides, or by producing such chimeric peptides for external application, researchers aim to create novel biomolecules with enhanced or combined protective activities against a range of agricultural threats. The chitin-binding ability of the this compound domain could also potentially help target the grafted peptide to chitin-containing pests or pathogens. ntu.edu.sg This area of research is still developing but holds significant potential for creating next-generation plant protection strategies.

Q & A

Q. How can researchers leverage "negative" results in this compound studies to advance the field?

  • Methodological Answer : Publish non-significant findings (e.g., lack of activity against Gram-negative bacteria) to refine mechanistic hypotheses. Use platforms like Scientific Data for open-access datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.